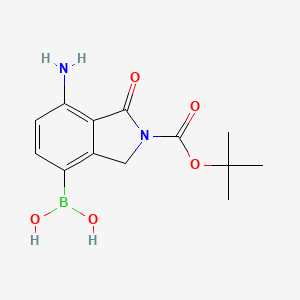
(7-Amino-2-(tert-butoxycarbonyl)-1-oxoisoindolin-4-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(7-Amino-2-(tert-butoxycarbonyl)-1-oxoisoindolin-4-yl)boronic acid is a boronic acid derivative with a unique structure that includes an amino group, a tert-butoxycarbonyl group, and an isoindolinone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (7-Amino-2-(tert-butoxycarbonyl)-1-oxoisoindolin-4-yl)boronic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of Isoindolinone Core: The isoindolinone core can be synthesized through a cyclization reaction of an appropriate phthalic anhydride derivative with an amine.
Introduction of Boronic Acid Group: The boronic acid group can be introduced via a borylation reaction using a suitable boron reagent, such as bis(pinacolato)diboron, under palladium-catalyzed conditions.
Protection of Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) to form the tert-butoxycarbonyl (Boc) protected amine.
Final Deprotection: The Boc group can be removed under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and automated purification systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(7-Amino-2-(tert-butoxycarbonyl)-1-oxoisoindolin-4-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The isoindolinone moiety can be reduced to form isoindoline derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides, ureas, or other derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or sodium periodate (NaIO4) can be used as oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Reagents such as acyl chlorides, isocyanates, or alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Isoindoline derivatives.
Substitution: Amides, ureas, or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, (7-Amino-2-(tert-butoxycarbonyl)-1-oxoisoindolin-4-yl)boronic acid is used as a building block for the synthesis of complex molecules. Its boronic acid group allows for Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds.
Biology
In biological research, this compound can be used as a probe to study enzyme activity, particularly those enzymes that interact with boronic acids, such as serine proteases.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a protease inhibitor. Its unique structure allows it to bind to the active site of proteases, inhibiting their activity and providing a basis for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its ability to form stable boron-containing compounds.
Wirkmechanismus
The mechanism by which (7-Amino-2-(tert-butoxycarbonyl)-1-oxoisoindolin-4-yl)boronic acid exerts its effects involves the interaction of its boronic acid group with specific molecular targets. In the case of protease inhibition, the boronic acid group forms a reversible covalent bond with the serine residue in the active site of the enzyme, blocking its catalytic activity. This interaction disrupts the enzyme’s function, leading to the inhibition of protease activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(7-Amino-2-(tert-butoxycarbonyl)-1-oxoisoindolin-4-yl)boronic acid: Unique due to its isoindolinone core and boronic acid group.
(7-Amino-2-(tert-butoxycarbonyl)-1-oxoisoindolin-4-yl)boronic ester: Similar structure but with an ester group instead of the boronic acid.
(7-Amino-2-(tert-butoxycarbonyl)-1-oxoisoindolin-4-yl)boronate: Similar structure but with a boronate group.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which allows for diverse chemical reactivity and potential applications in various fields. Its ability to undergo multiple types of reactions and its potential as a protease inhibitor make it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C13H17BN2O5 |
|---|---|
Molekulargewicht |
292.10 g/mol |
IUPAC-Name |
[7-amino-2-[(2-methylpropan-2-yl)oxycarbonyl]-1-oxo-3H-isoindol-4-yl]boronic acid |
InChI |
InChI=1S/C13H17BN2O5/c1-13(2,3)21-12(18)16-6-7-8(14(19)20)4-5-9(15)10(7)11(16)17/h4-5,19-20H,6,15H2,1-3H3 |
InChI-Schlüssel |
TYSIYQRKEPJRNP-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=C2CN(C(=O)C2=C(C=C1)N)C(=O)OC(C)(C)C)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 2-[2-amino-3-(1H-indol-3-yl)-N-methylpropanamido]acetate](/img/structure/B14775198.png)

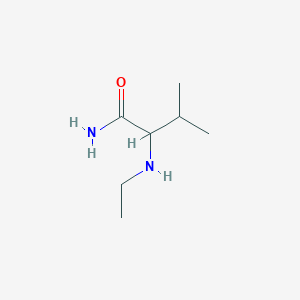
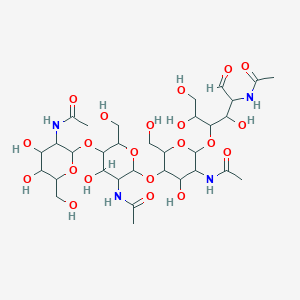
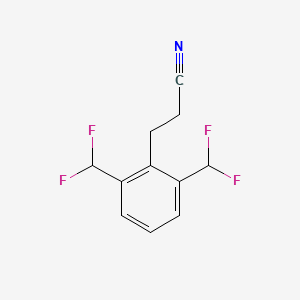

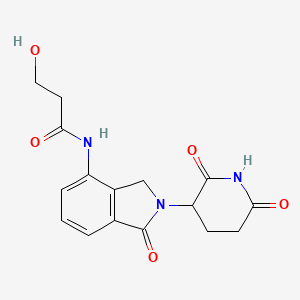
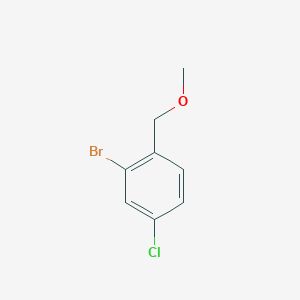
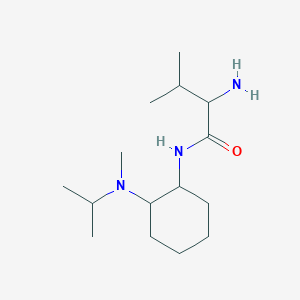
![2-[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxybutanedioic acid](/img/structure/B14775251.png)

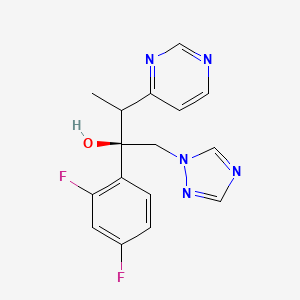
![N-(1,2,3,10-tetramethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl)formamide](/img/structure/B14775276.png)
